molecular formula C7H6ClN3 B1355090 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 7205-45-0

6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B1355090
CAS No.: 7205-45-0
M. Wt: 167.59 g/mol
InChI Key: IDHQZEYWWYINAQ-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.

Scientific Research Applications

6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine can be achieved through various methods. One common approach involves the condensation of 3,4-diaminopyridine with chloroacetaldehyde under acidic conditions. This reaction typically proceeds through the formation of an intermediate imidazole ring, which then undergoes cyclization to form the final product .

Another method involves the use of N,N-dimethylformamide (DMF) and hexamethyldisilazane (HMDS) as reagents. This approach is operationally simple and provides good yields of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, N-oxides, and hydrogenated derivatives, which can be further utilized in medicinal chemistry .

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of S-adenosyl-L-homocysteine synthesis and a histone methyltransferase EZH2 inhibitor, which are crucial in cancer therapy . The compound’s ability to modulate these targets makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile intermediate in the synthesis of biologically active compounds .

Properties

IUPAC Name

6-chloro-3-methylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-4-10-5-2-7(8)9-3-6(5)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHQZEYWWYINAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515783
Record name 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-45-0
Record name 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7205-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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